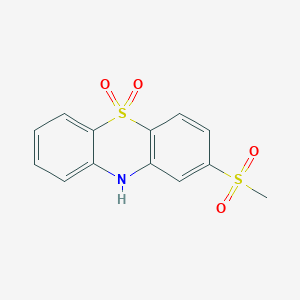

2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide

Description

Properties

IUPAC Name |

2-methylsulfonyl-10H-phenothiazine 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S2/c1-19(15,16)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)20(13,17)18/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFPVNVEKDXYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfur Oxidation

The most straightforward route involves oxidizing the sulfur atom in phenothiazine derivatives to the sulfonyl group. Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are common oxidizing agents.

Reaction Conditions and Catalysts

-

Acidic Media : Optimal oxidation occurs at pH 3.0 in a 20% methanol/acetate buffer system. Titanosilicate catalysts improve reaction efficiency by facilitating electron transfer, reducing side reactions like over-oxidation.

-

Temperature : Reactions are conducted at 60°C for 1 hour to ensure complete conversion while minimizing decomposition.

-

Stoichiometry : A 1.3–2.0 molar excess of H₂O₂ relative to the phenothiazine substrate is required for maximal sulfoxide/sulfone yields.

Challenges and Solutions

-

Selectivity : Over-oxidation to sulfones (5,5-dioxide) can occur if H₂O₂ is in excess. This is mitigated by precise stoichiometric control and catalytic titanosilicate, which lowers the activation energy for selective oxidation.

-

Purification : Crude products often require recrystallization from chloroform or ethanol to achieve >95% purity.

Multi-Step Synthesis from Aromatic Precursors

Constructing the Phenothiazine Core

An alternative route avoids oxidation by assembling the phenothiazine skeleton with pre-installed sulfonyl groups. This method, detailed in a 2025 patent, involves:

Step 1: Thioether Formation

o-Fluorobenzenethiol reacts with o-nitro-p-methylsulfonyl chlorobenzene in acetone with potassium carbonate (K₂CO₃) as a base. This yields 2-(2-fluorophenylthio)-5-(methylsulfonyl)nitrobenzene (Intermediate 1).

Step 2: Nitro Reduction

Intermediate 1 is reduced using ethanol and ferric trichloride (FeCl₃) at 60°C, converting the nitro group to an amine and forming 2-(2-fluorophenylsulfenyl)-5-(methylsulfonyl)aniline .

Step 3: Cyclization

Treatment with dimethyl sulfoxide (DMSO) and sodium hydride (NaH) induces cyclization, forming the phenothiazine core. The reaction is quenched with water, and the product is isolated via extraction.

Step 4: Final Oxidation and Purification

The intermediate undergoes acetylation and oxidation with potassium hydroxide (KOH) , followed by recrystallization to achieve >99.3% purity.

Comparative Analysis of Methods

Efficiency and Yield

Cost and Scalability

-

Oxidation : Lower operational costs but requires expensive catalysts (titanosilicate). Suitable for small-scale production.

-

Multi-Step : Higher material costs (multiple intermediates) but better suited for industrial-scale synthesis due to streamlined purification.

Optimization Strategies

Catalytic Enhancements

The use of titanosilicate catalysts in oxidation reduces H₂O₂ consumption by 30% and improves selectivity toward the 5,5-dioxide configuration. Kinetic studies show a 2.5-fold increase in reaction rate compared to uncatalyzed systems.

Solvent Systems

Temperature Control

Maintaining temperatures below 50°C during oxidation prevents decomposition of sulfonyl intermediates. In contrast, multi-step synthesis requires brief heating to 60°C for nitro reduction.

Industrial Applications and Challenges

Large-Scale Production

Industrial facilities favor continuous flow reactors for oxidation methods, enabling real-time monitoring of H₂O₂ levels and reducing batch-to-batch variability. Multi-step synthesis, while lengthier, integrates in-line purification (e.g., liquid-liquid extraction) to maintain high throughput.

Environmental Considerations

-

Waste Management : Oxidation generates aqueous waste containing residual H₂O₂, requiring neutralization before disposal.

-

Green Chemistry : Recent advances explore photocatalytic oxidation using visible light to reduce reliance on harsh reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.

Reduction: Reduction reactions can convert the dioxide functionality back to the parent phenothiazine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

Oxidation: Higher oxidation state derivatives.

Reduction: Parent phenothiazine.

Substitution: Various substituted phenothiazine derivatives depending on the reagents used.

Scientific Research Applications

2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, through non-covalent interactions like hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison

Phenothiazine derivatives vary in substituents and oxidation states of the sulfur atom. Key structural analogs include:

| Compound Name | Substituent at 2-position | Sulfur Oxidation State | CAS Number | Molecular Formula |

|---|---|---|---|---|

| 2-(Methylsulfonyl)-10H-phenothiazine 5,5-dioxide | -SO₂CH₃ | 5,5-dioxide | 1391051-98-1 | C₁₃H₁₁NO₄S₂ |

| 2-(Trifluoromethyl)-10H-phenothiazine 5,5-dioxide | -CF₃ | 5,5-dioxide | 345-38-0 | C₁₃H₈F₃NO₂S |

| 2-Methoxy-10H-phenothiazine 5,5-dioxide | -OCH₃ | 5,5-dioxide | 61174-81-0 | C₁₃H₁₁NO₃S |

| Sulforidazine-5-sulfoxide | -SO₂CH₃, -CH₂-piperidine | 5-oxide | 53926-89-9 | C₂₁H₂₆N₂O₃S₂ |

| 10H-Phenothiazine 5,5-dioxide (parent core) | None | 5,5-dioxide | 1209-66-1 | C₁₂H₈NO₂S |

Key Observations :

- The methylsulfonyl group (-SO₂CH₃) in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating groups like methoxy (-OCH₃) .

- The trifluoromethyl (-CF₃) analog (CAS: 345-38-0) shares similar oxidation states but differs in steric and electronic properties due to fluorine’s electronegativity .

- Sulforidazine-5-sulfoxide (5-oxide) highlights the impact of partial sulfur oxidation on pharmacological activity .

Physicochemical Properties

| Property | 2-(Methylsulfonyl)-5,5-dioxide | 2-(Trifluoromethyl)-5,5-dioxide | 2-Methoxy-5,5-dioxide | Parent 5,5-dioxide |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 333.36 | 299.27 | 261.30 | 232.26 |

| Calculated LogP | 2.3 (estimated) | 3.1 | 2.1 | 1.8 |

| Solubility | Low (hydrophobic core) | Moderate (polar -CF₃) | Moderate (-OCH₃) | Low |

| Thermal Stability | High (rigid structure) | High | Moderate | Moderate |

Key Observations :

- The methylsulfonyl group increases molecular weight and polarity compared to the parent compound but reduces solubility due to hydrophobic interactions .

- Trifluoromethyl derivatives exhibit higher LogP values, reflecting enhanced lipophilicity .

Antiproliferative and Antibacterial Performance

| Compound | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | S. aureus MIC (µg/mL) | Key Substituent Effect |

|---|---|---|---|---|

| 2-(Methylsulfonyl)-5,5-dioxide | Data pending | Data pending | Data pending | Electron-withdrawing |

| 3,5-Dimethylphenyl triazole-5,5-dioxide | 18.17 ± 0.5 | 22.44 ± 0.3 | 1.56 ± 0.23 | Electron-donating |

| 4-Methoxyphenyl triazole-5,5-dioxide | 28.49 ± 1.1 | 25.59 ± 0.3 | 6.25 ± 0.42 | Electron-donating |

Key Observations :

- Electron-donating groups (e.g., methyl, methoxy) on phenothiazine derivatives enhance antiproliferative activity, while electron-withdrawing groups (e.g., -CF₃, -NO₂) reduce efficacy .

- The 5,5-dioxide configuration universally improves activity across cell lines compared to mono-oxidized analogs .

Key Observations :

- The methylsulfonyl group’s electron-withdrawing nature may optimize charge transport in OLEDs, though carbazole-based derivatives currently dominate due to balanced hole/electron mobility .

- Pharmaceutical analogs like dioxopromethazine HCl (CAS: 7452-44-2) leverage the 5,5-dioxide core for enhanced metabolic stability .

Biological Activity

2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide (CAS Number: 1391051-98-1) is a phenothiazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits unique properties due to the presence of both the methylsulfonyl group and the dioxide functionality, which enhance its reactivity and biological interactions.

- Molecular Formula : C13H11NO4S2

- Molecular Weight : 309.36 g/mol

- Structure : The compound features a phenothiazine backbone with a methylsulfonyl group at the 2-position and a dioxide group at the 5,5-position.

The biological activity of 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide can be attributed to its ability to interact with various molecular targets. It acts as an electron donor or acceptor, facilitating redox reactions. Additionally, it may interact with biological macromolecules such as proteins and nucleic acids through non-covalent interactions like hydrogen bonding and π-π stacking. These interactions can modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects .

Biological Activities

1. Antimicrobial Properties

Research indicates that phenothiazine derivatives, including 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide, exhibit antimicrobial activities. Studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death .

3. Neuroprotective Effects

The compound has shown promise in neuroprotection by inhibiting neuroinflammatory processes. It may act by modulating the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various phenothiazine derivatives, including 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for traditional antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In vitro studies on human breast cancer cell lines demonstrated that treatment with 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide resulted in reduced cell viability and increased apoptosis rates. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, indicating a targeted mechanism for cancer therapy .

Comparative Analysis

Q & A

Q. What are the standard synthetic routes for preparing 2-(methylsulfonyl)-10H-phenothiazine 5,5-dioxide, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves two key steps: (1) sulfonylation of phenothiazine derivatives using methylsulfonyl chloride in the presence of a base (e.g., pyridine) at 0–25°C, and (2) oxidation of the resulting intermediate with hydrogen peroxide or potassium permanganate to form the 5,5-dioxide moiety. Anhydrous conditions and controlled temperatures (<50°C) are critical to avoid side reactions like over-oxidation or decomposition .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Essential methods include:

- NMR : and NMR to confirm substitution patterns and oxidation states.

- HPLC-MS : For purity assessment and molecular weight verification.

- IR Spectroscopy : Identification of sulfonyl (S=O, ~1350 cm) and aromatic C–H stretching bands.

- X-ray crystallography (where applicable): Resolves stereochemical ambiguities, as demonstrated for structurally similar phenothiazine derivatives .

Q. What are the primary applications of this compound in materials science?

It serves as a redox-active building block in organic electronics, particularly in OLEDs and photovoltaic devices, due to its electron-deficient sulfonyl groups and planar aromatic structure. Its extended π-conjugation enhances charge transport properties .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of 2-(methylsulfonyl)-10H-phenothiazine 5,5-dioxide?

Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in substitution reactions. For example, Fukui indices identify nucleophilic/electrophilic sites on the phenothiazine core, guiding reagent selection (e.g., morpholine vs. diethylamine for N-alkylation). Reaction path sampling (e.g., via the Artificial Force Induced Reaction method) reduces trial-and-error experimentation .

Q. How do structural modifications (e.g., substituent position, oxidation state) influence biological activity?

Comparative studies with analogs like 10-(3-dimethylaminopropyl)-2,7-diazaphenothiazine reveal that:

- Electron-withdrawing groups (e.g., sulfonyl) enhance DNA intercalation and antimicrobial activity.

- N-alkylation increases lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies.

- The 5,5-dioxide configuration reduces metabolic degradation compared to mono-oxidized derivatives .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values in anticancer assays)?

Methodological standardization is critical:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize charge-transfer complexes, altering bioavailability.

- Assay interference : The compound’s redox activity can generate false positives in MTT assays; validate via complementary methods like flow cytometry.

- Batch variability : Monitor purity (>98% via HPLC) and residual catalysts (e.g., Pd in cross-coupled derivatives) .

Q. How can spectroelectrochemical studies elucidate the redox mechanism of this compound?

Cyclic voltammetry coupled with in-situ UV-Vis spectroscopy reveals:

Q. What experimental design principles apply to studying its photophysical properties?

- Solvatochromism assays : Measure emission spectra in solvents of varying polarity to assess intramolecular charge transfer.

- Time-resolved fluorescence : Quantify excited-state lifetimes for OLED applications.

- Theoretical modeling : TD-DFT calculations correlate HOMO-LUMO gaps with observed absorption maxima (~350 nm in acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.